molecular formula C8H7NS B1583463 4-(Methylthio)benzonitrile CAS No. 21382-98-9

4-(Methylthio)benzonitrile

Cat. No.: B1583463
CAS No.: 21382-98-9
M. Wt: 149.21 g/mol
InChI Key: RPVGEEHGKIFQFO-UHFFFAOYSA-N
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Description

4-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS . It is characterized by a benzene ring substituted with a methylthio group (-SCH3) and a nitrile group (-CN) at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

The primary targets of 4-(Methylthio)benzonitrile It’s known that this compound has been used in the preparation of 4-cyanobenzenethiol

Mode of Action

The exact mode of action of This compound It’s known that this compound can undergo reactions at the benzylic position , which may be relevant to its interaction with its targets. More detailed studies are required to fully understand the interaction of this compound with its targets and the resulting changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight is 149.21 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of This compound Given its use in the preparation of 4-cyanobenzenethiol , it may play a role in the synthesis of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methylthio)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)benzonitrile
  • 4-(Methylthio)aniline
  • 4-(Trifluoromethyl)benzonitrile
  • 4-(Dimethylamino)benzonitrile
  • 2-(Methylthio)benzothiazole

Comparison: 4-(Methylthio)benzonitrile is unique due to the presence of both a methylthio group and a nitrile group on the benzene ring. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to undergo diverse chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVGEEHGKIFQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343620
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21382-98-9
Record name 4-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 4000 parts by weight of anhydrous sodium sulfate, 950 parts by weight of 4-(methylthio)benzaldehyde and 538.4 parts by weight of hydroxylammonium sulfate. Following evacuation to 25 mbar, the mixture is heated to 80° C. and stirred at this temperature for 3 hours. It is subsequently heated at 130° C. and held for 30 minutes at the same pressure. A total of about 240 parts by weight of water are removed by distillation altogether. The distillation of the nitrile is initiated and controlled by reduction of the pressure to 5 mbar and subsequent raising of the jacket temperature to 150° C. 708 parts by weight of 4-(methylthio)benzonitrile are obtained with a purity of over 98% (TLC), and also 18 parts by weight of a mixed fraction essentially consisting of 4-(methylthio)benzonitrile and 4-(methylthio)benzaldehyde. The collected 4-(methylthio)benzonitrile has a melting point of 61°-63° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Methylthio)benzonitrile interact with a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that this compound interacts with a silver surface through both its sulfur atom and its nitrile group. [] The sulfur atom acts as a Lewis base, donating electrons to the silver surface. The nitrile group interacts with the surface through both sigma donation (from the lone pair electrons on the nitrogen atom) and pi back-donation (from the filled d orbitals of silver to the empty pi* orbitals of the nitrile group). This dual interaction suggests a strong binding affinity between the molecule and the silver surface. []

Q2: What happens to the structure of this compound upon adsorption to a silver surface?

A2: SERS studies indicate that the benzene ring of this compound adopts a tilted orientation relative to the silver surface plane upon adsorption. [] Additionally, the molecule undergoes a surface-induced photoreaction, likely forming p-cyanophenyl mercaptide. This product appears to have a flatter orientation on the surface compared to this compound, suggesting a stronger interaction between the mercaptide group and the silver surface. []

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